2-Phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione
Description
2-Phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione (hereafter referred to by its full systematic name) is a bicyclic pyrrolo-pyrrole derivative characterized by a fused tetrahydropyrrolo[3,4-c]pyrrole core and a phenyl substituent at the 2-position. This compound belongs to the pyrrolo[3,4-c]pyrrole-1,3-dione (1,3-DPP) family, which has gained prominence in materials science due to its electron-deficient nature and planar structure, enabling applications in organic semiconductors and polymer solar cells . Synthetically, it is accessible via 1,3-dipolar cycloaddition of azomethine ylides with maleimides, followed by oxidation, as demonstrated by Gao and Zhao . Its structural rigidity and tunable electronic properties make it a versatile building block for high-performance polymers and small-molecule pharmaceuticals .
Properties
IUPAC Name |
5-phenyl-2,3,3a,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-11-9-6-13-7-10(9)12(16)14(11)8-4-2-1-3-5-8/h1-5,9-10,13H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMTZRUVAWSTKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1)C(=O)N(C2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves the reaction of N-phenylmaleimide with benzyl-bis-trimethylsilanylmethylamine. This reaction is carried out in the presence of silver fluoride in acetonitrile, yielding the desired compound with high efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the synthesis process is facilitated by the stability and reactivity of the starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
2-Phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can be tailored for specific applications in organic electronics and materials science .
Scientific Research Applications
2-Phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione has been extensively studied for its applications in:
Chemistry: Used as a building block for the synthesis of conjugated polymers and copolymers.
Biology: Investigated for its potential use in bioimaging due to its fluorescent properties.
Medicine: Explored for its role in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of high-performance pigments and organic semiconductors
Mechanism of Action
The mechanism of action of 2-Phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with molecular targets through its conjugated π-system. This interaction facilitates electron transfer processes, making it an effective component in organic electronic devices. The compound’s fluorescence is attributed to its ability to absorb and emit light at specific wavelengths, which is useful in various optical applications .
Comparison with Similar Compounds
Key Observations :
- Phenyl vs. Benzyl : The phenyl group enhances π-conjugation, improving charge transport in organic thin-film transistors (OTFTs), while benzyl derivatives are more lipophilic, favoring biomedical applications .
- Multi-Substitution : 2,5-Dibenzyl derivatives exhibit enhanced thermal stability and solubility, critical for solution-processed solar cells .
Isomeric Differences: 1,3-DPP vs. 1,4-DPP
The isomerism of the dione moiety significantly impacts electronic properties:
Key Observations :
Key Observations :
- Pyridine vs. Pyrrole Cores : Pyrrolo[3,4-c]pyridines lack the electron-deficient character of pyrrolo-pyrroles, limiting their use in electronics but enabling CNS drug development .
- Stability : Pyrrolo[3,4-c]pyrrole derivatives show superior photostability compared to pyridine analogues, critical for outdoor solar cell applications .
Research Findings and Data
- Solar Cells : Incorporating 2-Phenyl-1,3-DPP into BDTT-based polymers achieved a power conversion efficiency (PCE) of 8.2%, attributed to its high open-circuit voltage (VOC) and broad absorption .
- OTFTs: 1,3-DPP-thiophene copolymers demonstrated hole mobility of 0.013 cm² V⁻¹ s⁻¹, outperforming non-fused analogues .
- Synthetic Scalability : Microwave-assisted multicomponent reactions improved yields of 1,3-DPP derivatives to >85%, enabling industrial-scale production .
Biological Activity
2-Phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione is an organic compound known for its unique bicyclic structure which incorporates both pyrrole and dione functionalities. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research and as a building block for various synthetic applications.
- Molecular Formula : C12H12N2O2
- Molecular Weight : 216.236 g/mol
- CAS Number : 86732-43-6
- Density : 1.27 g/cm³
- Boiling Point : 459.941 °C
Biological Activity Overview
Research indicates that derivatives of tetrahydropyrrolo compounds exhibit various biological activities, including anti-cancer properties, enzyme inhibition, and interaction with cell membranes. The following sections summarize key findings related to the biological activity of this compound.
Anti-Cancer Activity
Studies have shown that compounds similar to this compound can inhibit the growth of cancer cell lines. For instance, derivatives like 4-amino-3-chloro-1H-pyrrole-2,5-diones were synthesized and tested for their ability to interact with ATP-binding domains of growth factor receptors such as EGFR and VEGFR2. These interactions were found to stabilize complexes that could potentially inhibit tumor growth in vivo .
Case Study: Inhibition of Growth Factor Receptors
A specific study focused on the synthesis of several pyrrole derivatives demonstrated their ability to inhibit the growth of cancer cells by:
- Interacting with ATP-binding sites on receptors.
- Altering membrane properties which may disrupt cancer cell proliferation.
The results indicated that these compounds could serve as effective inhibitors for EGFR and VEGFR2, suggesting a pathway for developing new anti-cancer drugs .
The biological activity of this compound may be attributed to:
- Molecular Docking Studies : These studies reveal the binding affinity of the compound to specific protein targets involved in cancer progression.
- Membrane Interaction : Research suggests that these compounds can integrate into lipid bilayers, influencing membrane dynamics and potentially leading to cell death in malignant cells .
Structure-Activity Relationship (SAR)
The structural modifications on the tetrahydropyrrolo framework significantly affect the biological activity:
| Compound | Modification | Biological Activity |
|---|---|---|
| 5-Benzyl-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione | Benzyl group at position 5 | Enhanced solubility and reactivity |
| 5-(4-Methylbenzyl)-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione | Para-methyl substitution | Altered electronic properties leading to increased potency |
These modifications highlight the versatility of the compound and its potential for further development into therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
